5-(2,2-Difluoroethoxy)-2-nitrobenzoic acid
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Overview
Description
5-(2,2-Difluoroethoxy)-2-nitrobenzoic acid is a chemical compound that features a benzoic acid core substituted with a 2,2-difluoroethoxy group and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and fluorination processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(2,2-Difluoroethoxy)-2-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The difluoroethoxy group can participate in nucleophilic substitution reactions.
Oxidation: The benzoic acid core can be oxidized to form different derivatives.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a metal catalyst or chemical reducing agents like tin(II) chloride.
Substitution: Reagents such as alkoxides or amines can be used for nucleophilic substitution.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are often employed.
Major Products
Reduction: 5-(2,2-Difluoroethoxy)-2-aminobenzoic acid.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Oxidation: Oxidized benzoic acid derivatives.
Scientific Research Applications
5-(2,2-Difluoroethoxy)-2-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 5-(2,2-Difluoroethoxy)-2-nitrobenzoic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors, through its functional groups. The nitro group can participate in redox reactions, while the difluoroethoxy group can influence the compound’s lipophilicity and membrane permeability .
Comparison with Similar Compounds
Similar Compounds
4-(2,2-Difluoroethoxy)-2-nitrobenzoic acid: Similar structure but with the difluoroethoxy group at a different position.
5-(2,2-Difluoroethoxy)-3-nitrobenzoic acid: Similar structure but with the nitro group at a different position.
5-(2,2-Difluoroethoxy)-2-aminobenzoic acid: Reduction product of the nitro compound.
Uniqueness
5-(2,2-Difluoroethoxy)-2-nitrobenzoic acid is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The presence of both the difluoroethoxy and nitro groups provides a distinct combination of properties that can be leveraged in various applications .
Properties
IUPAC Name |
5-(2,2-difluoroethoxy)-2-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2NO5/c10-8(11)4-17-5-1-2-7(12(15)16)6(3-5)9(13)14/h1-3,8H,4H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHFISZEISDPKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)F)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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